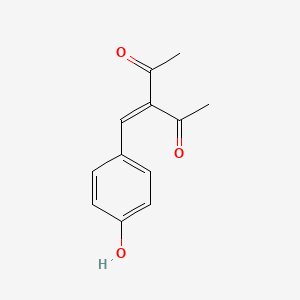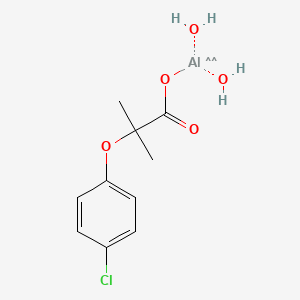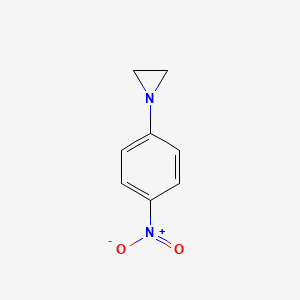
N-(p-Nitrophenyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(p-Nitrophenyl)aziridine: is an organic compound with the molecular formula C₈H₈N₂O₂ It is a derivative of aziridine, a three-membered nitrogen-containing heterocycle, substituted with a nitrophenyl group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common method for synthesizing N-(p-Nitrophenyl)aziridine involves the reaction of p-nitroaniline with ethylene oxide under basic conditions. The reaction typically proceeds via the formation of an intermediate aziridinium ion, which then undergoes ring closure to form the aziridine ring.
Alternative Methods: Other synthetic routes may involve the use of different aziridinating agents or catalysts to facilitate the formation of the aziridine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Ring Opening: N-(p-Nitrophenyl)aziridine can undergo nucleophilic ring-opening reactions, where nucleophiles such as amines, thiols, or halides attack the aziridine ring, leading to the formation of various substituted products.
Oxidation and Reduction: The nitrophenyl group can participate in redox reactions. For instance, reduction of the nitro group can yield the corresponding amine, while oxidation can lead to the formation of nitroso or nitro derivatives.
Substitution Reactions: The aziridine ring can also undergo substitution reactions, where the nitrogen atom is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, halides.
Catalysts: Lewis acids or bases to facilitate ring-opening reactions.
Redox Reagents: Reducing agents like hydrogen gas or catalytic hydrogenation for reduction; oxidizing agents like potassium permanganate for oxidation.
Major Products:
Ring-Opened Products: Substituted amines, thiols, or halides.
Redox Products: Amines, nitroso, or nitro derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Biology and Medicine:
Drug Development: The compound’s ability to form various derivatives makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
Industry:
Mecanismo De Acción
The mechanism of action of N-(p-Nitrophenyl)aziridine primarily involves its reactivity towards nucleophiles. The strained three-membered aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions that form more stable products. The nitrophenyl group can also participate in various redox reactions, further expanding the compound’s reactivity profile .
Comparación Con Compuestos Similares
- N-(o-Nitrophenyl)aziridine
- N-(m-Nitrophenyl)aziridine
- N-(p-Tolylsulfonyl)aziridine
Comparison:
- Reactivity: N-(p-Nitrophenyl)aziridine is unique due to the electron-withdrawing nature of the nitrophenyl group, which enhances the reactivity of the aziridine ring towards nucleophiles compared to its analogs with less electron-withdrawing substituents .
- Applications: While all these compounds can undergo similar ring-opening reactions, the specific substituents on the nitrogen atom can influence the types of products formed and their potential applications. For example, N-(p-Tolylsulfonyl)aziridine may be more suitable for applications requiring less reactive intermediates .
Propiedades
Número CAS |
30855-79-9 |
|---|---|
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)aziridine |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)8-3-1-7(2-4-8)9-5-6-9/h1-4H,5-6H2 |
Clave InChI |
SPKDLNYKWOQRBU-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


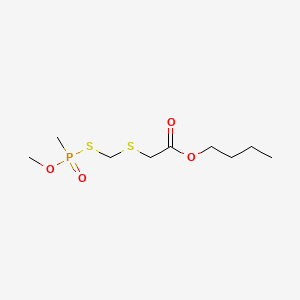
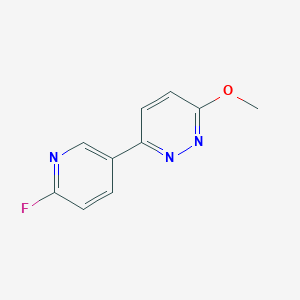
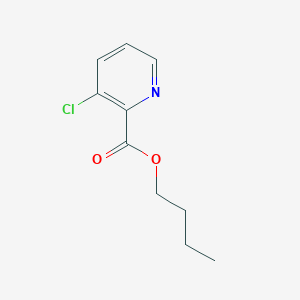
![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B13738948.png)
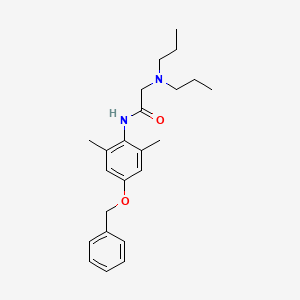
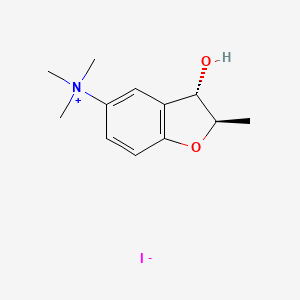

![2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13738990.png)
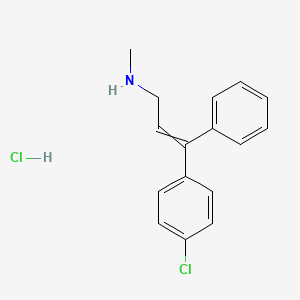

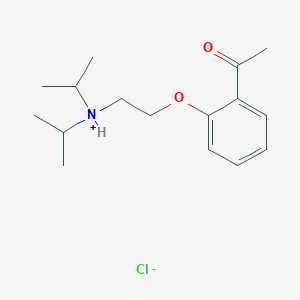
![(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13739018.png)
